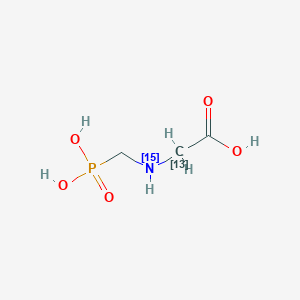

N-(Phosphonométhyl)(2-~13~C,~15~N)glycine

Vue d'ensemble

Description

N-(Phosphonomethyl)(2-13C,15N)glycine , commonly known as glyphosate , is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase) , an enzyme involved in the biosynthesis of aromatic amino acids . Glyphosate is widely used in agriculture and environmental management.

Synthesis Analysis

The synthesis of glyphosate involves several steps. One common method is the reaction between N-phosphonomethyl iminodiacetic acid and oxygen in the presence of active carbon as a catalyst. The resulting compound is N-(phosphonomethyl)glycine .

Molecular Structure Analysis

HO \ P = O \ CH₂-NH-CH₂-COOH Chemical Reactions Analysis

Glyphosate forms coordinate complexes with various metal ions due to its chelation property. It can interact with essential metal ions in plants, affecting their growth and metabolism . Additionally, glyphosate degradation leads to the formation of aminomethylphosphonic acid (AMPA) , a major breakdown product .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Agriculture : Efficacité des herbicides et santé des sols

N-(Phosphonométhyl)glycine est largement reconnue sous le nom de glyphosate, un herbicide systémique non sélectif à large spectre . Il est utilisé pour lutter contre les mauvaises herbes et est connu pour son mécanisme d'action qui consiste à inhiber l'enzyme 5-énolpyruvylshikimate-3-phosphate synthase, essentielle à la biosynthèse des acides aminés aromatiques chez les plantes . Les versions isotopiquement marquées de ce composé, telles que celles contenant du 13C et du 15N, sont utilisées dans les études environnementales pour suivre le devenir de l'herbicide dans le sol et comprendre son impact sur la santé des sols et les communautés microbiennes.

Biochimie : Études d'inhibition enzymatique

Le composé joue un rôle essentiel dans la recherche biochimique, en particulier dans l'étude de l'inhibition des enzymes impliquées dans la voie du shikimate . Les marquages au 13C et au 15N permettent un suivi et une analyse détaillés de l'interaction du composé avec les enzymes, contribuant ainsi au développement de nouveaux herbicides à spécificité améliorée et à impact environnemental réduit.

Sciences de l'environnement : Suivi de la pollution

N-(Phosphonométhyl)glycine marquée isotopiquement est utilisée en sciences de l'environnement pour surveiller et étudier la pollution causée par les herbicides . Les signatures isotopiques distinctes permettent de différencier les sources naturelles et anthropiques d'azote et de carbone dans les échantillons environnementaux.

Recherche pharmaceutique : Développement de médicaments

Les propriétés chélatrices du glyphosate en font un candidat pour le développement de produits pharmaceutiques à base d'ions métalliques . La recherche sur les complexes de coordination du glyphosate avec les ions métalliques peut conduire à la création de nouveaux médicaments, en particulier dans le domaine de la chimiothérapie anticancéreuse où les complexes métalliques jouent un rôle.

Recherche sur le cancer : Induction de l'apoptose

Des études ont montré que les dérivés du glyphosate peuvent déclencher l'apoptose dans les lignées cellulaires tumorales . La conception et la synthèse de nouveaux peptides et esters peptidiques de glyphosate-acide aminé sont explorées pour leur activité anticancéreuse, certains présentant des résultats prometteurs contre les lignées cellulaires du cancer du sein et du côlon.

Chimie analytique : Spectrométrie de masse à rapport isotopique

N-(Phosphonométhyl)glycine marquée au 13C et au 15N est utilisée dans l'analyse isotopique à double élément par spectrométrie de masse à rapport isotopique en chromatographie gazeuse (GC/IRMS) combinée à la chromatographie liquide (LC/IRMS) . Cela permet une mesure précise du glyphosate et de ses métabolites dans diverses matrices, ce qui est essentiel pour la surveillance environnementale et la sécurité alimentaire.

Science des matériaux : Chimie de coordination

La capacité du glyphosate à former des complexes avec une large gamme d'ions métalliques est utilisée en science des matériaux . Ces complexes peuvent être utilisés pour créer de nouveaux matériaux aux propriétés spécifiques, telles que l'activité catalytique ou les propriétés magnétiques.

Synthèse peptidique : Synthèse peptidique en phase solution

En synthèse peptidique, N-(Phosphonométhyl)glycine est utilisée comme réactif en raison de sa compatibilité réactionnelle en synthèse peptidique en phase solution . Cette application est cruciale pour la synthèse de peptides à usage thérapeutique ou pour la recherche biochimique.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine , also known as 2-(phosphonomethyl(15N)amino)acetic acid , is the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .

Mode of Action

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine: inhibits the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway, preventing the synthesis of essential aromatic amino acids .

Biochemical Pathways

The shikimate pathway, affected by N-(Phosphonomethyl)(2-~13~C,~15~N)glycine , is responsible for the synthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine . The disruption of this pathway leads to a deficiency of these amino acids, affecting protein synthesis and growth of the organism .

Pharmacokinetics

The pharmacokinetics of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion, which need further investigation.

Result of Action

The molecular and cellular effects of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine ’s action primarily involve the disruption of protein synthesis due to the inhibition of the shikimate pathway . This leads to a deficiency of essential aromatic amino acids, which can affect the growth and survival of the organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine . For instance, its solubility in water suggests that it could be influenced by the hydration status of the organism . Additionally, the compound’s efficacy could be affected by the presence of other substances that interact with the shikimate pathway

Propriétés

IUPAC Name |

2-(phosphonomethyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-VFZPYAPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([15NH][13CH2]C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745804 | |

| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

285978-24-7 | |

| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285978-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

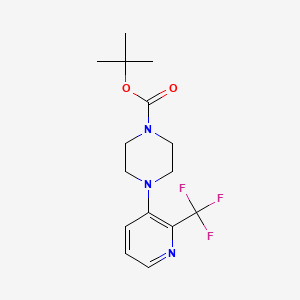

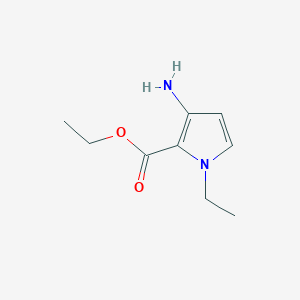

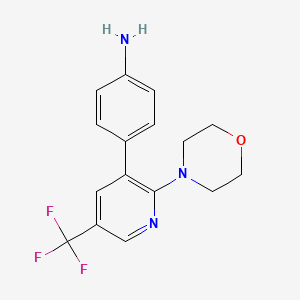

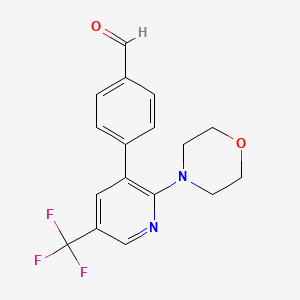

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)